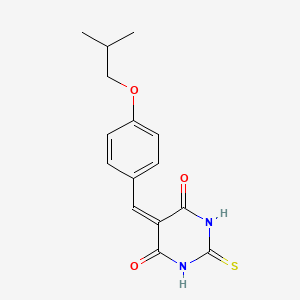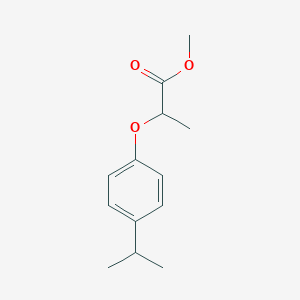![molecular formula C21H23ClFN5 B5604037 (3-chloro-4-fluorophenyl){1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}amine](/img/structure/B5604037.png)
(3-chloro-4-fluorophenyl){1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest falls into a category of chemicals known for their complex synthesis and structure, contributing to diverse fields like materials science, pharmaceuticals, and chemical engineering. Although the exact compound might not be directly mentioned in available literature, similar compounds provide a context for understanding its properties and potential applications.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from basic aromatic precursors to achieve the desired structural complexity. These reactions typically involve halogenation, cycloaddition, and amine formation steps. Specific conditions, such as temperature, solvent, and catalysts, are crucial for the success of each step, ensuring high yield and purity (Kariuki, Abdel-Wahab, & El‐Hiti, 2021; Vinayak, Sudha, & Lalita, 2017).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like X-ray crystallography, which reveals the arrangement of atoms in three-dimensional space. These structures often show planar aromatic systems with various substituents affecting the overall shape and electronic distribution of the molecule. The orientation of different groups can significantly influence the molecule's reactivity and interaction with other substances (Shi et al., 2007; Ming-zhi et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving compounds like the one typically include nucleophilic substitution, electrophilic addition, and coupling reactions. The presence of halogen atoms and the amine group can lead to reactions with various reagents, forming new bonds and structures, indicative of the compound's versatility in chemical synthesis (Fischer, Burschka, & Tacke, 2014).
Physical Properties Analysis
The physical properties such as melting point, boiling point, and solubility are determined by the molecular structure. Compounds with similar structures exhibit distinct physical behaviors based on their molecular interactions, polarity, and overall size. These properties are essential for determining the compound's applicability in different solvents and conditions (Khlebnikova, Isakova, & Lakhvich, 2011).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and compatibility with other substances, are crucial for understanding the compound's behavior in chemical reactions. Studies on similar compounds show how different functional groups influence these properties, providing insights into their potential uses and limitations in synthetic chemistry and industrial applications (Strakova, Strakovs, & Petrova, 2005).
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
Research on fluorinated compounds similar to the query compound has led to the development of exocyclic enamine derivatives through reactions with primary and secondary amines. Such reactions are significant in organic synthesis, providing pathways to various organic compounds with potential applications in drug development and material science (Khlebnikova, Isakova, & Lakhvich, 2011).
Photophysical Studies
Novel V-shaped molecules and their isomers have been synthesized and studied for their photophysical properties, demonstrating potential applications in security inks and sensors due to their unique morphology-dependent fluorochromism. Such studies highlight the importance of structural configuration in determining the photophysical behavior of organic compounds, which can be crucial for designing new materials for optical applications (Lu & Xia, 2016).
Material Science Applications
Research into the structural and energetic properties of related compounds has shown potential applications in material science, particularly in the development of novel materials with specific photophysical and electrochemical properties. For example, aromatic poly(amine-imide)s bearing a pendent triphenylamine group have been synthesized, demonstrating good thermal stability and potential for use in electrochromic devices and other electronic applications (Cheng, Hsiao, Su, & Liou, 2005).
Potential Pharmaceutical Applications
While the query specifically excluded information related to drug use, dosage, and side effects, it's worth noting that compounds with similar structures have been studied for their pharmacological activities. For instance, novel aromatic poly(amine-imide)s with triphenylamine units have shown useful levels of thermal stability and potential for pharmaceutical applications due to their chemical properties and solubility in organic solvents (Cheng et al., 2005).
Propiedades
IUPAC Name |
3-chloro-N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclohexyl]-4-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFN5/c1-14-7-6-8-15(2)19(14)28-20(25-26-27-28)21(11-4-3-5-12-21)24-16-9-10-18(23)17(22)13-16/h6-10,13,24H,3-5,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTXDMNCLBIZCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)C3(CCCCC3)NC4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-5-(trifluoromethyl)pyridine](/img/structure/B5603973.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-methoxybenzamide](/img/structure/B5603977.png)



![4-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5604003.png)
![4-(2-fluoro-4-methylbenzoyl)-1,9-dimethyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5604006.png)
![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[4-(4-methylpiperazin-1-yl)benzoyl]piperidin-4-ol](/img/structure/B5604021.png)

![N,6-dimethyl-N-[1-methyl-2-(4-methyl-2-pyridinyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5604034.png)
![N-(3-{1-hydroxy-2-[(2-methoxyethyl)amino]ethyl}phenyl)-N'-isopropylethanediamide hydrochloride](/img/structure/B5604045.png)

![N'-{2-[(4-bromobenzyl)oxy]benzylidene}-4-chlorobenzohydrazide](/img/structure/B5604056.png)